molecular formula C18H14FNO3S B2886402 2-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylacetamide CAS No. 895480-11-2

2-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylacetamide

Cat. No. B2886402
CAS RN: 895480-11-2
M. Wt: 343.37
InChI Key: LLSXFKAPCBJEHL-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylacetamide, also known as FSAA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. FSAA is a sulfonamide derivative that is commonly used as a reagent in organic synthesis and has been found to exhibit promising biological activities.

Scientific Research Applications

Fluorescent Probes for Biochemical Studies

One significant application of compounds related to 2-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylacetamide is in the development of fluorescent probes. Such probes are essential for studying protein structure, dynamics, localization, and interactions within biological systems. A study describes the biosynthetic incorporation of a fluorophore into proteins at specific sites, allowing for in-depth biochemical and cellular studies of protein function (Summerer et al., 2006).

Organic Synthesis and Reactivity

The reactivity of fluorophenyl sulfoxide derivatives has been explored for synthetic applications, including the preparation of fluorinated naphthalene derivatives. These compounds are crucial intermediates in organic synthesis, offering pathways to synthesize pharmacologically active agents. For example, the synthesis and reactivity of (1-fluorovinyl) phenyl sulfoxide as a dienophile in Diels-Alder reactions have been investigated to yield fluorinated naphthalene derivatives in a single step, showcasing the compound's utility in synthetic organic chemistry (Hanamoto et al., 2002).

Anticancer Research

Compounds structurally related to 2-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylacetamide have been evaluated for their anticancer properties. A study on 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety revealed significant cytotoxic activity against various human cancer cell lines. These compounds induced apoptosis and arrested the cell cycle, indicating potential as anticancer agents (Ravichandiran et al., 2019).

Material Science Applications

In the realm of materials science, derivatives of 2-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylacetamide have contributed to the development of novel materials. Aromatic polysulfone copolymers incorporating bis(4-fluorophenyl)sulfone and naphthalene moieties have been synthesized, displaying significant properties relevant to gas separation membrane applications. These materials combine high thermal stability with attractive gas permeability and selectivity profiles, making them promising candidates for industrial gas separation processes (Camacho-Zuñiga et al., 2009).

Sensory Applications

Another innovative application involves the development of chemosensors for detecting specific ions or molecules. A dansyl-based chemosensor derived from similar compounds has been synthesized for the detection of Cu2+ ions in aqueous solutions and biological samples, including zebrafish imaging. This sensor operates via a fluorescent “on–off” mechanism, demonstrating the versatility of fluorophenyl sulfonyl derivatives in sensory applications (Chae et al., 2019).

properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3S/c19-14-8-10-15(11-9-14)24(22,23)12-18(21)20-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSXFKAPCBJEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylacetamide

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